molecular formula C16H11ClO3 B14455683 4-[3-(4-Chlorophenyl)acryloyl]benzoic acid CAS No. 71447-39-7

4-[3-(4-Chlorophenyl)acryloyl]benzoic acid

Cat. No.: B14455683
CAS No.: 71447-39-7
M. Wt: 286.71 g/mol
InChI Key: MUKKHGOIJXEXFE-UHFFFAOYSA-N
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Description

4-[3-(4-Chlorophenyl)acryloyl]benzoic acid is an organic compound characterized by the presence of a chlorophenyl group and an acryloyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-Chlorophenyl)acryloyl]benzoic acid typically involves the reaction of 4-chlorobenzaldehyde with malonic acid in the presence of a base to form 4-chlorocinnamic acid. This intermediate is then reacted with benzoyl chloride under Friedel-Crafts acylation conditions to yield the final product. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-Chlorophenyl)acryloyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acryloyl group to an alkyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur at the chlorophenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-chlorobenzoic acid and benzoyl chloride.

    Reduction: Formation of 4-[3-(4-Chlorophenyl)propyl]benzoic acid.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

4-[3-(4-Chlorophenyl)acryloyl]benzoic acid has several scientific research applications:

    Chemistry: Used as a

Properties

CAS No.

71447-39-7

Molecular Formula

C16H11ClO3

Molecular Weight

286.71 g/mol

IUPAC Name

4-[3-(4-chlorophenyl)prop-2-enoyl]benzoic acid

InChI

InChI=1S/C16H11ClO3/c17-14-8-1-11(2-9-14)3-10-15(18)12-4-6-13(7-5-12)16(19)20/h1-10H,(H,19,20)

InChI Key

MUKKHGOIJXEXFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)C(=O)O)Cl

Origin of Product

United States

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